molecular formula C12H16O B3174078 3-(4-Ethoxyphenyl)-2-methyl-1-propene CAS No. 951890-51-0

3-(4-Ethoxyphenyl)-2-methyl-1-propene

Cat. No.: B3174078
CAS No.: 951890-51-0
M. Wt: 176.25 g/mol
InChI Key: NXTPNZMYUCFREQ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-methyl-1-propene is an α,β-unsaturated ketone derivative characterized by an ethoxy group at the para position of the phenyl ring and a methyl substituent at the β-position of the propene chain. The ethoxy group contributes to lipophilicity and electronic effects, while the methyl group may influence steric interactions and stability .

Properties

IUPAC Name

1-ethoxy-4-(2-methylprop-2-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-13-12-7-5-11(6-8-12)9-10(2)3/h5-8H,2,4,9H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTPNZMYUCFREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268366
Record name 1-Ethoxy-4-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-51-0
Record name 1-Ethoxy-4-(2-methyl-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-4-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-methyl-1-propene typically involves the alkylation of 4-ethoxybenzaldehyde with a suitable alkylating agent. One common method is the Wittig reaction, where 4-ethoxybenzaldehyde is reacted with a phosphonium ylide to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other alkylation methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Br2 in acetic acid for bromination; HNO3 in sulfuric acid for nitration.

Major Products Formed

    Oxidation: Epoxides or ketones.

    Reduction: Saturated derivatives.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-2-methyl-1-propene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-methyl-1-propene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (R1, R2, R3) Key Properties/Applications Reference
3-(4-Ethoxyphenyl)-2-methyl-1-propene R1: 4-Ethoxy, R2: 2-methyl Hypothesized higher lipophilicity Assumed
1-(4-Ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one R1: 4-Ethoxy, R3: 4-methylphenyl Anti-diabetic candidate; crystal structure analyzed
(2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one R1: 4-Methoxy Enhanced solubility vs. ethoxy analogs
1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one R1: 4-Hydroxy Hydrogen bonding-driven crystal packing
3-(Dimethylamino)-1-(4-methoxyphenyl)-2-methyl-2-propen-1-one R1: 4-Methoxy, R2: 2-methyl, R3: dimethylamino Potential bioactivity; safety data documented

Electronic and Steric Effects

  • Ethoxy vs. However, its larger size reduces solubility in polar solvents .
  • Methyl Substituent: The 2-methyl group introduces steric hindrance, likely slowing nucleophilic attacks on the ketone moiety, thereby improving chemical stability compared to non-methylated analogs (e.g., compounds in ) .

Hydrogen Bonding and Crystallography

Compounds like 1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one () exhibit robust hydrogen-bonding networks due to hydroxyl groups, leading to distinct crystal packing. In contrast, the ethoxy group in this compound may favor van der Waals interactions, as seen in the monohydrate structure of its quinoline derivative (), which utilizes O–H···O and C–H···π interactions .

Biological Activity

3-(4-Ethoxyphenyl)-2-methyl-1-propene is an organic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

This compound features a propene chain connected to a phenyl ring that is substituted with an ethoxy group. The structural formula can be represented as follows:

C12H16O\text{C}_{12}\text{H}_{16}\text{O}

This compound's unique structure contributes to its reactivity and interaction with biological molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.050 mg/mL
Candida albicans0.100 mg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted by researchers at [source], the effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines were assessed. The compound was found to induce apoptosis in these cells, leading to a significant reduction in cell viability.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HT-2920Cell cycle arrest

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the ethoxy group enhances the compound's lipophilicity, facilitating its penetration into cellular membranes and allowing it to interact with intracellular signaling pathways.

Interaction with Enzymes

Preliminary studies suggest that this compound may inhibit key enzymes involved in cellular proliferation and survival, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs). These interactions could explain its observed effects on cancer cell growth and microbial inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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